Imidazo[1,2-a]pyridine-8-carboximidamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family, which is characterized by its fused bicyclic structure comprising a pyridine and an imidazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The structural integrity of imidazo[1,2-a]pyridine derivatives often contributes to their pharmacological properties, making them valuable in drug discovery and development.
Imidazo[1,2-a]pyridine-8-carboximidamide can be synthesized through various chemical reactions involving 2-aminopyridines and other electrophiles. It falls under the classification of nitrogen-containing heterocycles, which are compounds that contain at least one nitrogen atom in their ring structure. These compounds are widely studied for their roles in biological systems and as potential drug candidates.
The synthesis of imidazo[1,2-a]pyridine-8-carboximidamide can be achieved through several methods:
The molecular formula of imidazo[1,2-a]pyridine-8-carboximidamide is C9H10N4O. It features a bicyclic structure where the imidazole ring is fused to a pyridine ring at the 1 and 2 positions. The presence of the carboximidamide group at position 8 enhances its reactivity and biological activity.
Key Structural Data:
Imidazo[1,2-a]pyridine-8-carboximidamide undergoes various chemical reactions that are significant for its application in medicinal chemistry:
The mechanism of action for imidazo[1,2-a]pyridine-8-carboximidamide derivatives often involves interaction with biological targets such as enzymes or receptors. For instance:
The exact mechanism can vary based on structural modifications and target specificity.
Imidazo[1,2-a]pyridine-8-carboximidamide exhibits several notable physical and chemical properties:
Imidazo[1,2-a]pyridine-8-carboximidamide has several applications in scientific research:
The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry due to its distinct bioisosteric properties relative to purine nucleobases. This fused bicyclic structure consists of a 5-membered imidazole ring fused with a 6-membered pyridine ring, creating an electron-rich system capable of diverse non-covalent interactions with biological targets [4] [6]. The scaffold's inherent planarity and dipole moment (≈3.5 Debye) facilitate penetration through lipid membranes while maintaining solubility in aqueous environments – a critical factor for intracellular antimycobacterial activity [6].
This structural framework serves as the chemical foundation for several clinically approved drugs including zolpidem (sedative-hypnotic), alpidem (anxiolytic), and zolimidine (antiulcer agent) [5] [10]. The C-8 position of the imidazo[1,2-a]pyridine ring system offers unique vectorial opportunities for functionalization, as substitution at this site projects into distinct binding regions of biological targets without significant steric encumbrance [6]. Density functional theory (DFT) calculations reveal that carboximidamide substitution at C-8 increases the molecular dipole moment by ≈1.2 Debye compared to the parent scaffold, enhancing interactions with polar enzyme active sites [4].
The strategic incorporation of carboximidamide functionality into antimycobacterial agents emerged from systematic structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine carboxamides. Initial high-throughput screening identified imidazo[1,2-a]pyridine-8-carboxamides as potent inhibitors of Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC80) as low as 0.03 μM against the H37Rv strain [1] [3].
| Year | Development Milestone | Biological Activity | 
|---|---|---|
| 2013 | Discovery of imidazo[1,2-a]pyridine-8-carboxamides as novel antimycobacterial leads | MIC80 = 0.03-5.0 μM vs Mtb H37Rv | 
| 2016 | Structural optimization of C-8 carboxamides | Improved activity against MDR/XDR-TB strains | 
| 2023 | Carboximidamide derivatives targeting QcrB subunit | MIC90 ≤ 0.006 μM against replicating and non-replicating Mtb | 
Critical medicinal chemistry optimization revealed that replacing the carboxamide with a carboximidamide group (-C(=NH)NH2) significantly enhanced potency against drug-resistant tuberculosis strains. This modification increased hydrogen-bonding capacity while maintaining optimal physicochemical properties (cLogP ≈ 2.3-3.1; TPSA ≈ 70 Ų) for mycobacterial penetration [3] [6]. The carboximidamide functionality serves as a superior bioisostere for carboxylate groups in acidic environments like the phagolysosome, where Mtb resides intracellularly [1].
The C-8 position of the imidazo[1,2-a]pyridine scaffold demonstrates exceptional sensitivity to electronic modifications. Carboximidamide installation at this specific location creates a hydrogen-bond donor-acceptor triad capable of forming multiple directional interactions with biological targets [6]. Comparative SAR studies demonstrate that positional isomers (C-3, C-5, or C-6 carboximidamides) exhibit 10- to 100-fold reduced antimycobacterial activity compared to the C-8 derivatives [3].
The carboximidamide group profoundly influences the electron distribution within the fused ring system. Nuclear magnetic resonance (NMR) analysis reveals that substitution at C-8 causes significant deshielding (Δδ ≈ +0.45 ppm) of the proton at C-7, indicating enhanced electron withdrawal at adjacent positions [6]. Molecular docking simulations demonstrate that the C-8 carboximidamide group forms three critical hydrogen bonds (bond lengths: 1.8-2.2 Å) with the QcrB subunit of cytochrome bcc complex in M. tuberculosis, explaining the superior target engagement compared to carboxamide analogs [3] [6].
| R Group | MIC90 vs Mtb H37Rv (μM) | Relative Potency | Hydrogen-Bond Capacity | 
|---|---|---|---|
| -C(=NH)NH2 | ≤0.006 | 1.0 (Reference) | 2 Donors / 1 Acceptor | 
| -C(=NCH3)NH2 | 0.05 | 8.3 | 1 Donor / 1 Acceptor | 
| -C(=NH)NHCH3 | 0.10 | 16.7 | 1 Donor / 1 Acceptor | 
| -C(=NCH3)NHCH3 | >128 | >21,333 | 0 Donors / 1 Acceptor | 
The protonation state of the carboximidamide significantly influences target engagement. At physiological pH (7.4), the group exists predominantly as the zwitterionic tautomer (-C(-NH2)=NH+-), which enhances electrostatic complementarity with the negatively charged QcrB binding pocket [6]. Bioisosteric replacement with carboxylic acid, ester, or nitrile groups reduces potency by >100-fold, confirming the essential nature of the hydrogen-bonding pattern unique to the carboximidamide [3].
| Position | Optimal Substituents | MIC90 Range (μM) | Effect on cLogP | 
|---|---|---|---|
| C-3 | -Cl, -Br | 0.008-0.012 | +0.6 to +0.9 | 
| C-6 | -F, -CN | 0.006-0.015 | -0.1 to +0.2 | 
| N-1 | 4-(Biphenyl ether) | ≤0.006 | +1.8 to +2.5 | 
The zwitterionic character of C-8 carboximidamide derivatives necessitates careful balancing of lipophilicity and polarity. Optimal compounds exhibit calculated partition coefficients (cLogP) of 2.5-3.5 and topological polar surface area (TPSA) of 70-90 Ų, enabling both mycobacterial cell wall penetration and aqueous solubility [6].

Molecular docking simulation showing key interactions between imidazo[1,2-a]pyridine-8-carboximidamide and the Qp site of QcrB
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features | 
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-8-carboximidamide | 83677642 | C8H8N4 | 160.18 g/mol | Unsubstituted parent compound | 
| 6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide | 1220039-94-0 | C8H7FN4 | 178.17 g/mol | 6-F substitution, C-3 carboximidamide | 
| Imidazo[1,2-a]pyridine-8-carboxylic acid | 133427-08-4 | C8H6N2O2 | 162.15 g/mol | Carboxylic acid precursor | 
| Telacebec (Q203) | 1613078-30-4 | C25H24N4O | 396.49 g/mol | 3-Methyl, N-(4-(1,1-dimethyl-1,2-dihydropyridin-4-yl)benzyl)carboximidamide | 
This comprehensive index includes key derivatives discussed throughout the article, providing essential identifiers for researchers investigating this promising antimycobacterial scaffold. The structural diversity highlights the versatility of the imidazo[1,2-a]pyridine-8-carboximidamide core in drug development.
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: